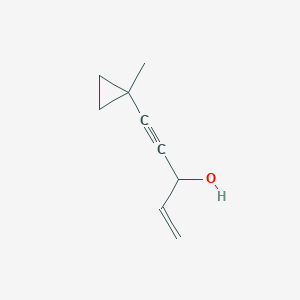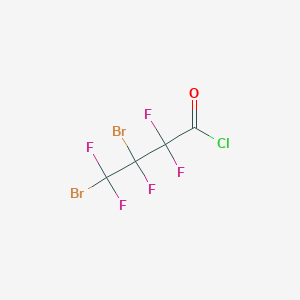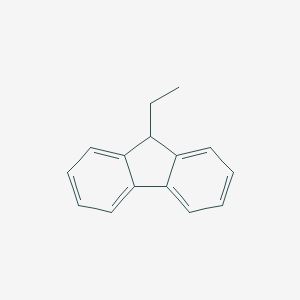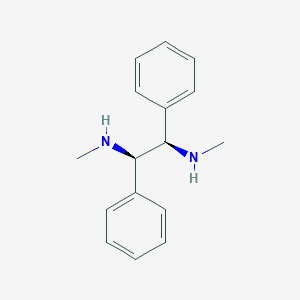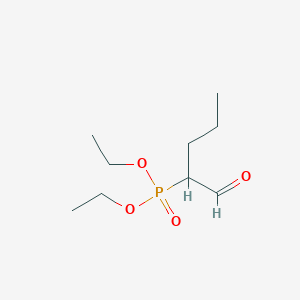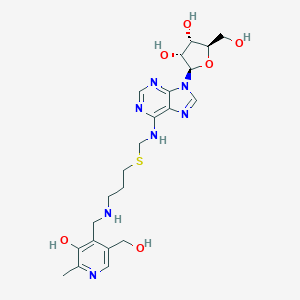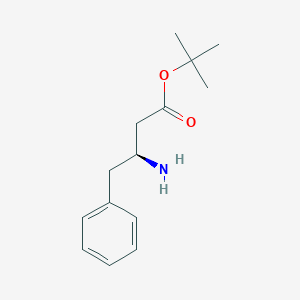
(S)-tert-Butyl 3-amino-4-phenylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of (S)-tert-Butyl 3-amino-4-phenylbutanoate and related compounds involves several key steps, including protection and deprotection reactions, and the use of intermediates such as N-tert-butanesulfinyl imines for asymmetric synthesis. For instance, the synthesis of (S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid, a related compound, demonstrates the use of diazo compounds and carbamates in acylation and metal-catalyzed reactions, highlighting the versatility of synthetic approaches (Linder, Steurer, & Podlech, 2003).
Molecular Structure Analysis
The molecular structure of (S)-tert-Butyl 3-amino-4-phenylbutanoate and derivatives has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal the conformational preferences of the molecule and the impact of substituents on its overall structure. For example, the molecular and crystal structure analyses of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate show the extended, nearly all-trans C5 conformation with the intramolecular N-H...O=C hydrogen bond, emphasizing the stabilizing function of weak intermolecular bonding (Kozioł et al., 2001).
Chemical Reactions and Properties
(S)-tert-Butyl 3-amino-4-phenylbutanoate undergoes various chemical reactions, including transformations into other valuable compounds through processes such as catalytic hydrogenation and elimination reactions. The reactivity of the compound can be influenced by its functional groups and the presence of catalysts. Studies on related compounds, such as cyclohexa-1,4-dienes with tert-butyl groups, showcase the potential for transfer hydro-tert-butylation, offering insights into the chemical reactivity and pathways available for (S)-tert-Butyl 3-amino-4-phenylbutanoate derivatives (Keess & Oestreich, 2017).
科学研究应用
Synthetic Applications and Catalysis
Synthetic chemistry explores the development of novel compounds and the improvement of synthesis methods for existing ones. For instance, the use of metal cation-exchanged clay as a catalyst for organic synthesis showcases innovative approaches to produce bioactive molecules and intermediates, including phenolic compounds and ethers (Tateiwa & Uemura, 1997). This research highlights the importance of catalysts in enhancing the efficiency and selectivity of synthetic reactions, potentially including those involved in the synthesis of (S)-tert-Butyl 3-amino-4-phenylbutanoate.
Environmental Impacts of Synthetic Compounds
The study of synthetic phenolic antioxidants (SPAs) in environmental matrices emphasizes the widespread occurrence of synthetic compounds and their derivatives, including their fate, human exposure, and potential toxicity (Liu & Mabury, 2020). Although (S)-tert-Butyl 3-amino-4-phenylbutanoate is not directly mentioned, the research on SPAs provides a framework for understanding how synthetic chemicals can interact with the environment and affect human health. This perspective is crucial for evaluating the safety and ecological implications of chemical synthesis and usage.
Bioactive Molecules and Their Separation
Three-phase partitioning (TPP) has been identified as an efficient, green technology for the separation and purification of bioactive molecules from natural sources (Yan et al., 2018). While the compound of interest is not directly studied, the methodology behind TPP offers insights into the purification processes that could be applicable to the synthesis and purification of (S)-tert-Butyl 3-amino-4-phenylbutanoate and similar compounds. The ability to efficiently separate and purify bioactive molecules is essential for their application in pharmaceuticals, food, and cosmetics.
安全和危害
“(S)-tert-Butyl 3-amino-4-phenylbutanoate” is classified as a skin corrosive/irritant and serious eye damage/eye irritant . The safety precautions include wearing eye protection/face protection, not inducing vomiting if swallowed, and rinsing cautiously with water for several minutes if it gets in the eyes .
属性
IUPAC Name |
tert-butyl (3S)-3-amino-4-phenylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJHIHDFXCNFAA-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](CC1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3S)-3-amino-4-phenylbutanoate | |
CAS RN |
120686-17-1 |
Source


|
| Record name | 1,1-Dimethylethyl (βS)-β-aminobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120686-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


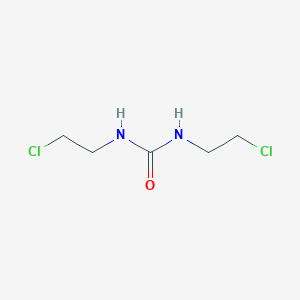
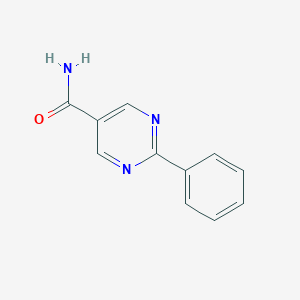


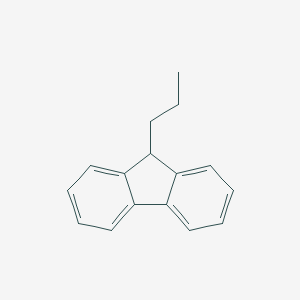
![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)

